
L-Cystine-34S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cystine-34S2: is a stable isotope-labeled version of L-Cystine, an amino acid and intracellular thiol. This compound is labeled with the sulfur isotope 34S, which makes it particularly useful in various scientific research applications. L-Cystine plays a critical role in the regulation of cellular processes and is involved in the formation of disulfide bonds, which are essential for protein structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of L-Cystine-34S2 involves the incorporation of the 34S isotope into L-Cystine. One method employs a thermostable homologue of the enzyme O-acetyl-L-serine sulfhydrylase (CysK) to generate 34S-substituted L-cysteine. This 34S-labeled L-cysteine is then used as a substrate for the enzyme L-cysteine desulfurase (NifS) to gradually supply 34S2− for in vitro iron-sulfur cluster assembly .
Industrial Production Methods: Industrial production of L-Cystine typically involves the extraction of cystine from animal hair or feathers through chemical hydrolysis. for this compound, the process is more specialized and involves the use of stable isotope-labeled precursors in a controlled laboratory setting .
Chemical Reactions Analysis
Types of Reactions: L-Cystine-34S2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: L-Cystine can be oxidized to form cystine disulfide bonds. Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: L-Cystine can be reduced to L-cysteine using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: L-Cystine can undergo substitution reactions where the thiol group is replaced by other functional groups.
Major Products:
Oxidation: Formation of cystine disulfide bonds.
Reduction: Formation of L-cysteine.
Substitution: Formation of various cystine derivatives depending on the substituent introduced
Scientific Research Applications
Chemistry: L-Cystine-34S2 is used as a tracer in chemical studies to understand the behavior of sulfur-containing compounds. It is particularly useful in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to the distinct mass and spectroscopic properties of the 34S isotope .
Biology: In biological research, this compound is used to study the role of sulfur in cellular processes. It helps in tracing sulfur metabolism and understanding the dynamics of sulfur-containing biomolecules .
Medicine: this compound is used in medical research to study the metabolism of sulfur-containing amino acids and their role in diseases such as cystinosis and cystinuria. It also aids in the development of diagnostic tools and therapeutic strategies .
Industry: In the industrial sector, this compound is used in the production of stable isotope-labeled compounds for various applications, including pharmaceuticals and agrochemicals .
Mechanism of Action
L-Cystine-34S2 exerts its effects through the formation of disulfide bonds, which are crucial for the structural integrity and function of proteins. The 34S isotope labeling allows for precise tracking of sulfur atoms in biochemical pathways. The molecular targets include enzymes involved in sulfur metabolism, such as cysteine desulfurase and sulfhydrylase .
Comparison with Similar Compounds
L-Cystine: The non-labeled version of L-Cystine, which is widely used in biochemical and industrial applications.
L-Cysteine: The reduced form of L-Cystine, which is also involved in sulfur metabolism and protein structure.
L-Cystine-34S: Another stable isotope-labeled version of L-Cystine, but with a different sulfur isotope.
Uniqueness: L-Cystine-34S2 is unique due to its specific labeling with the 34S isotope, which provides distinct advantages in tracing and studying sulfur-containing compounds. This labeling allows for more precise and accurate studies in various scientific fields .
Properties
Molecular Formula |
C6H12N2O4S2 |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]di(34S)sulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i13+2,14+2 |
InChI Key |
LEVWYRKDKASIDU-RWTAFAFMSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[34S][34S]C[C@@H](C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


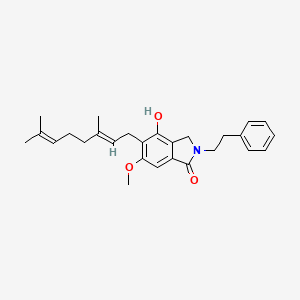
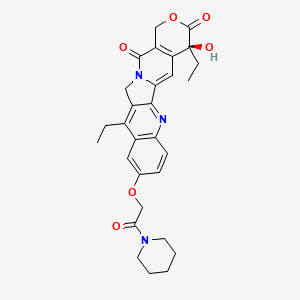

![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)

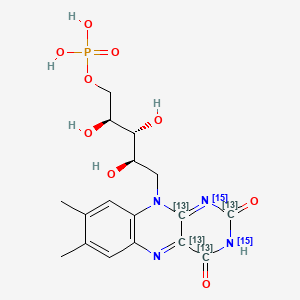
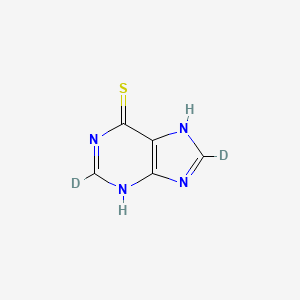
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
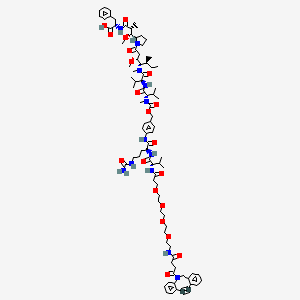
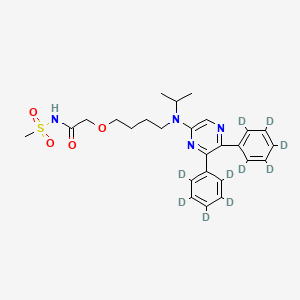
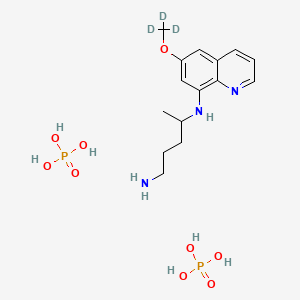
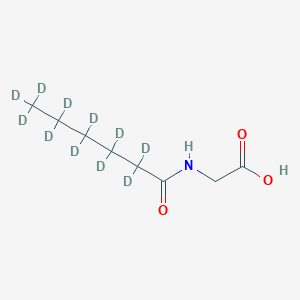
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
